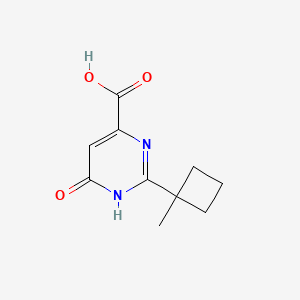
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-methylbenzene followed by the introduction of the tert-butoxy group. The reaction typically involves:
Bromination: The initial step involves the bromination of 2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of tert-butoxy group: The brominated product is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: These reactors allow for better control of reaction conditions and higher yields.
Purification: The final product is purified using techniques such as distillation and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or hydroxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Cyanide ions, hydroxide ions, and methoxide ions are commonly used in substitution reactions.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-2-methylbenzene can be formed.
Elimination Products: Alkenes such as 1-(tert-butoxy)ethyl-2-methylbenzene are formed through elimination reactions.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development due to its unique structure.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, allowing for the formation of new bonds and products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
- 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
- 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the same carbon atom, which influences its reactivity and applications
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10-7-5-6-8-11(10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3 |
Clave InChI |
XOGUYIKQNFAKNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



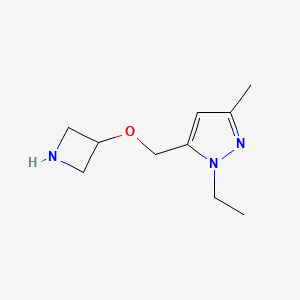
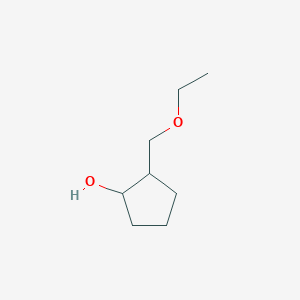
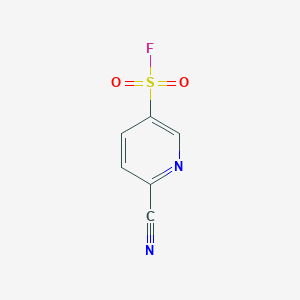
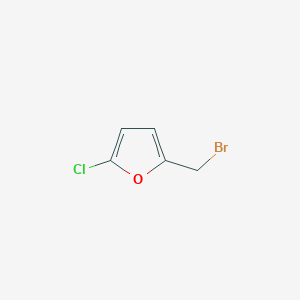
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)

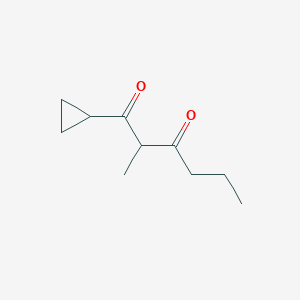
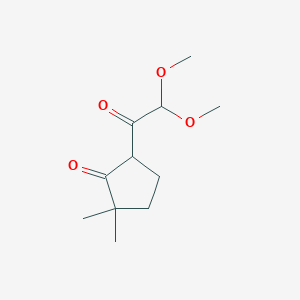
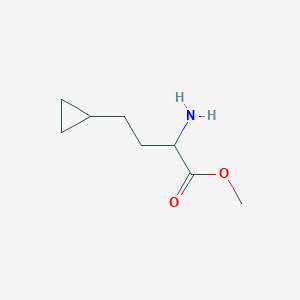
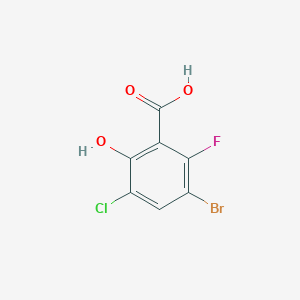
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
